molecular formula C13H23NO5 B2991668 5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2445791-82-0

5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2991668
CAS No.: 2445791-82-0
M. Wt: 273.329
InChI Key: LRBXOOFTCQPISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)6-13(14,4)8-18-5/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBXOOFTCQPISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)C(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with various functional groups, which contribute to its biological activity. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where xx, yy, zz, and ww represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including those similar to this compound. For instance, a study demonstrated that certain 5-oxopyrrolidine derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells.

Research Findings

In vitro studies showed that compounds with free amino groups displayed enhanced anticancer activity compared to those without. Specifically, compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay to evaluate cell viability. The results indicated that:

CompoundViability (%)Remarks
Control (Cisplatin)50%Standard chemotherapeutic
Compound A66%Moderate activity
Compound B80%Low activity

These findings suggest that structural modifications can significantly influence the anticancer potency of pyrrolidine derivatives .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies indicate that certain derivatives demonstrate promising activity against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli.

Case Studies

In one notable study, several derivatives were screened against clinically relevant strains:

PathogenMIC (µg/mL)Activity Level
S. aureus (MRSA)8High
E. coli (resistant)16Moderate
Klebsiella pneumoniae32Low

The results suggest that specific substitutions on the pyrrolidine ring enhance antimicrobial properties, making these compounds viable candidates for further development in combating resistant bacterial strains .

The biological activity of these compounds is believed to stem from their ability to interact with cellular targets involved in cancer cell proliferation and bacterial survival. The presence of functional groups such as carboxylic acids and amines enhances their solubility and reactivity, facilitating their interaction with biological macromolecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.